sodium;2,3,3-trimethylindole-5-sulfonate

Description

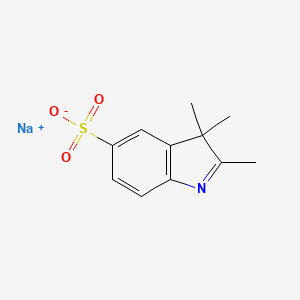

Sodium 2,3,3-trimethylindole-5-sulfonate (CAS: 132557-72-3) is an organosulfur compound with the molecular formula C₁₁H₁₂NNaO₃S and a molecular weight of 261.28 g/mol . Structurally, it consists of an indole core substituted with three methyl groups at positions 2, 3, and 3, and a sulfonate group at position 5 (Figure 1). The sodium salt form enhances its water solubility, making it valuable in applications such as dye synthesis, biochemical assays, and as a precursor for functionalized indole derivatives .

Properties

IUPAC Name |

sodium;2,3,3-trimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSLTESEMMTYMX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Sulfonation introduces a sulfonic acid group (-SO₃H) at the 5-position of the indole ring. Chlorosulfonic acid or sulfur trioxide (SO₃) are typical sulfonating agents. The resulting 2,3,3-trimethylindole-5-sulfonic acid is neutralized with sodium hydroxide to yield the sodium salt.

Example Protocol:

-

Sulfonation :

-

2,3,3-Trimethylindole (10.0 g, 0.042 mol) is reacted with chlorosulfonic acid (1.67 g, 0.042 mol) in a mixed solvent of ethanol (30 mL) and 2-propanol (10 mL).

-

The mixture is stirred at 20°C for 4 hours.

-

-

Neutralization :

-

Sodium hydroxide (1.67 g) is added to the reaction mixture.

-

The solvent is removed under reduced pressure, and the product is washed twice with 2-propanol (100 mL).

-

| Parameter | Value | Source |

|---|---|---|

| Solvent System | Ethanol/2-Propanol | |

| Reaction Time | 4 hours | |

| Temperature | 20°C | |

| Purification Method | Solvent Washing |

Fischer Indole Synthesis Approach

This method constructs the indole ring de novo while incorporating the sulfonate group, offering higher yields.

Reaction Steps:

-

Hydrazine Formation :

-

p-Hydrazinobenzenesulfonic acid (1 g) is condensed with 3-methyl-2-butanone (1.67 mL) in acetic acid (5 mL).

-

-

Cyclization :

-

The mixture is refluxed for 3 hours, inducing Fischer indole cyclization to form 2,3,3-trimethyl-3H-indole-5-sulfonic acid.

-

-

Neutralization :

-

The sulfonic acid is treated with sodium hydroxide to yield the sodium salt.

-

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetic Acid | |

| Reaction Time | 3 hours | |

| Temperature | Reflux (~118°C) | |

| Purification Method | Crystallization |

Industrial Production Considerations

Industrial processes prioritize scalability, cost, and purity. Key optimizations include:

Solvent Systems

Neutralization Efficiency

Purification Techniques

-

Distillation : Used in patent methods to isolate intermediates at 12 mbar vacuum.

-

Crystallization : Achieves >95% purity in Fischer synthesis.

Optimization of Reaction Parameters

Temperature and Time

Acid Catalysis

Chemical Reactions Analysis

Types of Reactions

sodium;2,3,3-trimethylindole-5-sulfonate undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form new compounds.

Reduction: Reaction with reducing agents to alter its oxidation state.

Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

sodium;2,3,3-trimethylindole-5-sulfonate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential effects on biological systems and pathways.

Medicine: Investigated for its therapeutic properties and potential drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;2,3,3-trimethylindole-5-sulfonate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in therapeutic applications or chemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Functional Group Impact

The physicochemical and functional properties of indole derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of sodium 2,3,3-trimethylindole-5-sulfonate with its structural analogues:

Table 1: Key Structural and Functional Differences

Property Comparisons

Solubility and Reactivity

- Sodium 2,3,3-trimethylindole-5-sulfonate : High aqueous solubility due to the sulfonate group, enabling use in polar solvents. The electron-withdrawing -SO₃⁻ group stabilizes the indole ring, reducing electrophilic substitution reactivity at C3 .

- 5-Chloro-2,3,3-trimethyl-3H-indole : Chlorine at C5 increases lipophilicity (logP ~2.8), making it suitable for membrane-permeable drug candidates .

- Sodium 2-phenyl-1H-indole-5-sulfonate : The phenyl group at C2 enhances π-π stacking, useful in supramolecular chemistry .

Application-Specific Differences

| Compound | Dominant Applications | Limitations |

|---|---|---|

| Sodium 2,3,3-trimethylindole-5-sulfonate | Fluorescent tags, dye synthesis | Limited thermal stability above 200°C |

| 5-Chloro-2,3,3-trimethyl-3H-indole | Antibacterial agents | Poor solubility in aqueous media |

| 2,3,3-Trimethyl-5-nitro-3H-indole | Explosive precursors, nitration studies | High sensitivity to shock/heat |

| Dual-sulfonated indolinium (K salt) | Ion-pairing reagents in HPLC | High cost due to complex synthesis |

Q & A

Q. How does the sodium counterion affect crystallization compared to potassium salts?

- Sodium salts crystallize as fine needles (monoclinic system) with higher solubility in water, while potassium salts form rhombic crystals. Ionic radius differences alter lattice energy and melting points (sodium: ~250°C; potassium: ~270°C).

Data Interpretation & Methodological Challenges

Q. How to address discrepancies in reported solubility values across studies?

Q. What statistical approaches reconcile conflicting bioactivity data in cell-based assays?

Q. How to validate its stability under high-temperature reaction conditions?

- Conduct thermogravimetric analysis (TGA) up to 300°C. Monitor decomposition products (e.g., SO₂ via FT-IR) and optimize reaction times to avoid degradation (≤1 hr at 150°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.